4,4,5,5-tetramethyl-2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane 4,4,5,5-tetramethyl-2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC20246593
InChI: InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)9-8-11-6-5-7-12(10-11)15(17,18)19/h5-10H,1-4H3
SMILES:
Molecular Formula: C15H18BF3O2
Molecular Weight: 298.11 g/mol

4,4,5,5-tetramethyl-2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC20246593

Molecular Formula: C15H18BF3O2

Molecular Weight: 298.11 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-tetramethyl-2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane -

Specification

Molecular Formula C15H18BF3O2
Molecular Weight 298.11 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)9-8-11-6-5-7-12(10-11)15(17,18)19/h5-10H,1-4H3
Standard InChI Key RYHKLBBQXCSAQZ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound’s IUPAC name, 4,4,5,5-tetramethyl-2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane, reflects its core structure: a dioxaborolane ring (a five-membered boron-containing heterocycle) substituted with four methyl groups at the 4,4,5,5-positions and an (E)-configured ethenyl group linked to a 3-(trifluoromethyl)phenyl moiety. The dioxaborolane ring enhances stability against hydrolysis compared to free boronic acids, while the trifluoromethyl group introduces steric bulk and electron-withdrawing effects that modulate reactivity.

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC₁₅H₁₈BF₃O₂
Molecular Weight298.11 g/mol
IUPAC Name4,4,5,5-tetramethyl-2-[2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)C(F)(F)F
InChIKeyRYHKLBBQXCSAQZ-UHFFFAOYSA-N
PubChem CID70700161

Electronic and Steric Features

The trifluoromethyl (-CF₃) group at the para position of the phenyl ring exerts a strong electron-withdrawing effect, polarizing the ethenyl bond and enhancing the boron center’s electrophilicity. This electronic perturbation facilitates transmetallation steps in catalytic cycles, a critical process in Suzuki-Miyaura cross-coupling reactions. Additionally, the tetramethyl substitution on the dioxaborolane ring provides steric protection to the boron atom, reducing unwanted side reactions such as proto-deboronation.

Synthesis and Manufacturing

General Synthetic Route

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling strategy. A representative route proceeds as follows:

  • Starting Materials: 3-(Trifluoromethyl)phenylacetylene and pinacol boronic ester precursors.

  • Coupling Reaction: Under inert atmosphere (e.g., nitrogen), the alkyne undergoes hydroboration with a pinacol borane reagent in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., triethylamine).

  • Isolation: The crude product is purified via column chromatography or recrystallization to yield the target compound in high purity.

Optimization Considerations

  • Catalyst Selection: Palladium complexes with bulky ligands (e.g., SPhos) improve yields by mitigating oxidative addition side reactions.

  • Solvent Systems: Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for their ability to solubilize both organic and inorganic reagents.

  • Temperature Control: Reactions are typically conducted at 60–80°C to balance reaction rate and selectivity.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound is widely employed in Suzuki-Miyaura reactions to construct biaryl systems, a cornerstone of pharmaceutical and materials chemistry. Its high functional group tolerance allows coupling with aryl halides containing sensitive substituents (e.g., esters, nitriles, or unprotected amines). For example, it has been used to synthesize trifluoromethylated biphenyls, which are prevalent in kinase inhibitors and anti-inflammatory agents.

Fluorinated Compound Synthesis

ApplicationTarget MoleculesBiological Relevance
Anticancer AgentsTrifluoromethylated stilbenesTubulin polymerization inhibitors
AntimicrobialsFluoroquinolone hybridsDNA gyrase inhibition
Materials ScienceConjugated polymersOrganic light-emitting diodes

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: ¹¹B NMR reveals a characteristic peak near 30 ppm, consistent with tetracoordinated boron. ¹H and ¹³C NMR confirm the (E)-configuration of the ethenyl group and the presence of methyl and CF₃ substituents.

  • Infrared Spectroscopy: Stretching vibrations for B-O (1,380 cm⁻¹) and C-F (1,120 cm⁻¹) are observed.

  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 299.1124.

X-Ray Crystallography

Single-crystal X-ray studies of related dioxaborolanes show planar boron centers with B-O bond lengths of ~1.36 Å, validating the sp² hybridization of boron.

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